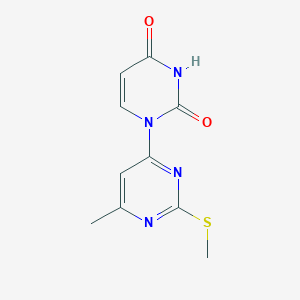![molecular formula C19H19N3O3 B5524188 5-{3-[2-(2-furyl)-1-pyrrolidinyl]-3-oxopropyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5524188.png)
5-{3-[2-(2-furyl)-1-pyrrolidinyl]-3-oxopropyl}-3-phenyl-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{3-[2-(2-furyl)-1-pyrrolidinyl]-3-oxopropyl}-3-phenyl-1,2,4-oxadiazole, also known as Furosemide, is a diuretic drug that is commonly used to treat conditions such as hypertension, edema, and congestive heart failure. It works by inhibiting the reabsorption of sodium and chloride ions in the kidneys, leading to increased urine output. Furosemide has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
Scientific Research Applications
Chemical Synthesis and Derivatives
- The compound has been utilized in the synthesis of various derivatives, including functionalized pyrazole, pyrazolyl-azole, and pyrazolo[3,4‐d]pyridazine derivatives. These derivatives are formed through reactions with keto and ester-hydrazonyl chlorides, leading to the formation of pyrazolylthiadiazole and pyrazolyloxadiazole derivatives (Dawood, Farag, & Abdel‐Aziz, 2006).
Antimicrobial Activities
- Compounds similar to 5-{3-[2-(2-furyl)-1-pyrrolidinyl]-3-oxopropyl}-3-phenyl-1,2,4-oxadiazole have shown strong antibacterial activities against Staphylococcus aureus (Hirao, Kato, & Hirota, 1971).
Structural Analysis
- In a study of similar compounds, the structural alignment of different rings to the central unit has been analyzed, providing insights into the compound's molecular configuration (Yaqub, Shafiq, Qureshi, & Najam-ul-Haq, 2009).
Reactivity Studies
- Research has been conducted on the reactivity of nitrile oxides conjugated with a double bond, including furyl derivatives, providing insights into the chemical properties and potential applications of such compounds (Sasaki & Yoshioka, 1967).
Microwave Irradiation Synthesis
- The compound has been synthesized under microwave irradiation, demonstrating a method that offers high yield and a rapid reaction rate, which is significant for efficient chemical synthesis (Zheng, 2004).
Potential Anticancer Properties
- Certain oxadiazole derivatives have been identified as novel apoptosis inducers with potential as anticancer agents, highlighting the possible therapeutic applications of compounds in the same chemical family (Zhang et al., 2005).
Electronic Applications
- Oxadiazole derivatives have been synthesized for use in organic light-emitting diodes (OLEDs), indicating potential electronic applications of compounds within the same chemical class (Shih et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its intended use. For example, if it were a potential drug, future research might focus on optimizing its structure for better efficacy, studying its mechanism of action, or evaluating its safety in preclinical and clinical trials .
Properties
IUPAC Name |
1-[2-(furan-2-yl)pyrrolidin-1-yl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c23-18(22-12-4-8-15(22)16-9-5-13-24-16)11-10-17-20-19(21-25-17)14-6-2-1-3-7-14/h1-3,5-7,9,13,15H,4,8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVGNMDJHRZTSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CCC2=NC(=NO2)C3=CC=CC=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5524114.png)

![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5524121.png)


![2-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]-N-[2-(trifluoromethyl)benzyl]acetamide](/img/structure/B5524153.png)


![6-{[(4aS*,7aR*)-4-(2-methoxyethyl)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}quinoline](/img/structure/B5524177.png)
![4-[(3-bromo-4-methoxybenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5524178.png)

![N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-2,2-diphenylacetamide](/img/structure/B5524185.png)
![N-(4-{[(2-cyanophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5524200.png)
